4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Description
4-Chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzoyl group linked via an ethylenediamine bridge to a 4-nitro-2-(trifluoromethyl)phenyl moiety. This compound shares structural motifs common in pharmacologically active molecules, including electron-withdrawing groups (e.g., nitro, trifluoromethyl) that enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-11-3-1-10(2-4-11)15(24)22-8-7-21-14-6-5-12(23(25)26)9-13(14)16(18,19)20/h1-6,9,21H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVFSOKEPWUKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H14ClF3N2O2
- Molecular Weight : 356.73 g/mol
The compound features a chloro group, a nitro group, and a trifluoromethyl group, which contribute to its biological properties.
Research indicates that compounds in the benzamide class can act through various mechanisms, including:
- Kinase Inhibition : Some benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated significant inhibition of RET kinase activity, which is crucial in certain cancers .
- Antitumor Activity : The compound exhibits potential antitumor effects by targeting pathways associated with cell proliferation and survival. Studies have shown that similar benzamide derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for these assays were comparable to those of established chemotherapeutic agents.
- In Vivo Studies : Animal models have shown that this compound can reduce tumor size and improve survival rates in treated groups compared to controls. Notably, models resistant to conventional therapies responded positively to treatment with this compound .
Case Studies
-
Case Study on RET Kinase Inhibition :
- A study involving a series of 4-chloro-benzamide derivatives found that specific substitutions led to enhanced potency against RET kinase. The most promising derivative exhibited an IC50 value significantly lower than other tested compounds, indicating its potential as a lead candidate for further development in cancer therapy .
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Clinical Implications :
- In clinical settings, patients with gastrointestinal stromal tumors (GISTs) showed improved outcomes when treated with compounds similar to this compound, particularly those with mutations resistant to imatinib. These findings underscore the importance of developing targeted therapies based on specific molecular profiles .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural uniqueness arises from its 4-nitro and 2-trifluoromethyl substituents on the phenyl ring and the 4-chloro group on the benzamide. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Benzamides
Key Observations:
Electron-Withdrawing Groups: The 4-nitro and 2-trifluoromethyl groups in the target compound likely enhance receptor-binding affinity through electron withdrawal, similar to 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide, which showed potent antimicrobial activity .
Biological Activity :
- The antimicrobial efficacy of salicylamides (e.g., 5-chloro-2-hydroxy-N-[4-nitrophenyl]benzamide) correlates with substituent electronegativity, suggesting the target compound may share similar activity if tested .
- AS-4370’s 4-fluorobenzyl group highlights how halogenated benzyl groups improve gastrokinetic activity, a feature absent in the target compound but relevant for structure-activity relationship (SAR) analysis .
Synthetic Complexity :
Pharmacological and Toxicological Profiles
- Antimicrobial Activity : Salicylamides with nitro/trifluoromethyl groups (e.g., 5-chloro-2-hydroxy-N-[4-nitrophenyl]benzamide) exhibit dose-dependent cytotoxicity against D. piger, with IC₅₀ values <30 µmol/L . The target compound’s nitro group may confer similar potency.
- Metabolic Stability : Trifluoromethyl groups, as seen in GSK3787, improve lipophilicity and resistance to oxidative metabolism, suggesting the target compound may have favorable pharmacokinetics .
- Toxicity : Nitro groups can sometimes lead to off-target effects, but structural optimization (e.g., AS-4370’s ethoxy group) mitigates this risk .
Physicochemical Properties
- Crystallography : 4-Chloro-N-(2-methoxyphenyl)benzamide’s crystal structure (bond length: C–O = 1.36 Å, C–Cl = 1.74 Å) provides a benchmark for comparing the target compound’s conformation .
- Solubility: The trifluoromethyl group’s hydrophobicity may reduce aqueous solubility, a challenge also noted in GSK3787 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
